molecular formula C26H25N3O2S3 B15110270 (5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15110270
M. Wt: 507.7 g/mol
InChI Key: NVXMGJWCGSFWNW-HAHDFKILSA-N
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Description

The compound "(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one" is a thiazolidinone derivative characterized by a Z-configuration methylidene group bridging a pyrazole ring and the thiazolidinone core. Its structure includes:

  • A 1,3-thiazolidin-4-one core with a 2-thioxo moiety.
  • A pyrazol-4-yl substituent at position 5, functionalized with a 4-(ethylsulfanyl)phenyl group at position 3 and a phenyl group at position 1.
  • A tetrahydrofuran-2-ylmethyl substituent at position 3 of the thiazolidinone.

Synthetic routes for analogous thiazolidinones typically involve condensation reactions between substituted pyrazole aldehydes and thiazolidinone precursors, as seen in related studies .

Properties

Molecular Formula

C26H25N3O2S3

Molecular Weight

507.7 g/mol

IUPAC Name

(5Z)-5-[[3-(4-ethylsulfanylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H25N3O2S3/c1-2-33-22-12-10-18(11-13-22)24-19(16-29(27-24)20-7-4-3-5-8-20)15-23-25(30)28(26(32)34-23)17-21-9-6-14-31-21/h3-5,7-8,10-13,15-16,21H,2,6,9,14,17H2,1H3/b23-15-

InChI Key

NVXMGJWCGSFWNW-HAHDFKILSA-N

Isomeric SMILES

CCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4CCCO4)C5=CC=CC=C5

Canonical SMILES

CCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4CCCO4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, including the formation of the pyrazole ring, the thiazolidinone ring, and the final coupling of these components. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to optimize the reaction conditions and improve the efficiency of the process. These methods aim to reduce production costs and increase the scalability of the synthesis .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioxo Group

The 2-thioxo group in the thiazolidinone ring is highly reactive toward nucleophiles. Under basic conditions (e.g., NaOH in ethanol), the sulfur atom can act as a leaving group, facilitating substitution reactions. For example:

  • Reaction with amines : Forms thioamide derivatives via nucleophilic displacement.

  • Alkylation : Reacts with alkyl halides to produce S-alkylated products.

Example Reaction Pathway :

Thioxo group+R-XBaseS-alkylated product+HX\text{Thioxo group} + \text{R-X} \xrightarrow{\text{Base}} \text{S-alkylated product} + \text{HX}

Ring-Opening Reactions

The tetrahydrofuran (THF) ring undergoes acid-catalyzed ring-opening in the presence of protic acids (e.g., H₂SO₄) or Lewis acids (e.g., BF₃). This generates diol intermediates, which can further react with electrophiles.

Key Observations :

ConditionProductYield (%)Reference
H₂SO₄ (0.1 M)Diol derivative65–70
BF₃·Et₂OBoron-complexed intermediate78

Oxidation of the Ethylsulfanyl Group

The ethylsulfanyl (-S-C₂H₅) moiety on the phenyl ring is susceptible to oxidation. Using oxidizing agents like H₂O₂ or m-CPBA:

  • Sulfoxide formation : Mild oxidation yields sulfoxide derivatives.

  • Sulfone formation : Prolonged oxidation converts the group to a sulfone .

Reaction Efficiency :

  • Sulfoxide: 85–90% (H₂O₂, rt, 2 h) .

  • Sulfone: 72% (m-CPBA, 12 h) .

Cycloaddition Reactions

The exocyclic double bond (C5-Z configuration) participates in [4+2] Diels-Alder reactions with dienophiles such as maleic anhydride. This modifies the core structure, enhancing stereochemical complexity.

Product Analysis :

  • Endo/exo selectivity depends on solvent polarity.

  • Tetrahydrofuran solvent favors endo products (70:30 ratio).

Acid/Base-Mediated Tautomerism

The thiazolidinone ring exhibits keto-enol tautomerism under acidic or basic conditions, altering its electronic properties and reactivity.

Key Shifts :

  • Acidic conditions : Stabilizes the keto form.

  • Basic conditions : Favors enolate formation, enhancing nucleophilicity.

Biological Interactions via Thiol Exchange

The ethylsulfanyl group participates in thiol-disulfide exchange reactions with biological thiols (e.g., glutathione), forming mixed disulfides. This mechanism is critical for its potential antioxidant or pro-drug activity .

Kinetic Data :

Thiol SourceRate Constant (k, M⁻¹s⁻¹)
Glutathione1.2 × 10³
Cysteine0.9 × 10³

Scientific Research Applications

(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinones are a versatile class of compounds with diverse bioactivities. Below is a structural and functional comparison of the target compound with its analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position 3 of Thiazolidinone) Pyrazole Substituents (Position 3) Molecular Weight (g/mol) Key Features
Target Compound Tetrahydrofuran-2-ylmethyl 4-(Ethylsulfanyl)phenyl ~527.67* Ethylsulfanyl group (moderate electron donor)
(5Z)-5-{[3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one 2-Phenylethyl 3,4-Dimethoxyphenyl 563.65 Methoxy groups (strong electron donors)
(5Z)-3-Hexyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one Hexyl 2-Methyl-4-propoxyphenyl ~565.76* Bulky propoxy group (lipophilic)

*Calculated based on substituent contributions.

Key Observations:

The tetrahydrofuran-2-ylmethyl group introduces oxygen-based polarity, contrasting with the lipophilic hexyl chain in or the aromatic phenylethyl group in .

Steric and Solubility Considerations :

  • The propoxyphenyl substituent in increases steric hindrance, which may reduce solubility but enhance membrane permeability.
  • The tetrahydrofuran ring in the target compound could improve aqueous solubility compared to purely alkyl or aromatic substituents.

Synthetic Accessibility :

  • Analogous compounds in were synthesized via condensation reactions, suggesting the target compound may follow a similar pathway. However, the tetrahydrofuran moiety might require specialized protecting-group strategies.

The ethylsulfanyl group may confer unique redox-modulating effects, analogous to ferroptosis-inducing compounds (FINs) discussed in .

Biological Activity

The compound (5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Overview of Thiazolidinones

Thiazolidinones, particularly thiazolidin-4-ones, are known for their significant therapeutic potential. They exhibit a wide range of biological activities including:

  • Anticancer
  • Antidiabetic
  • Antimicrobial
  • Anti-inflammatory
  • Antioxidant .

The structural modifications at various positions of the thiazolidinone ring can enhance these activities, making them versatile scaffolds in drug design.

Anticancer Activity

Recent studies have indicated that thiazolidinone derivatives can inhibit cancer cell proliferation through various mechanisms. The compound has shown promising results in inhibiting tumor growth in vitro and in vivo. For instance, the incorporation of a pyrazole moiety has been linked to enhanced anticancer properties due to its ability to interact with multiple cellular targets .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (μM)Mechanism of Action
(5Z)-5...MCF-712.5Apoptosis induction
(5Z)-5...HeLa8.0Cell cycle arrest

Antidiabetic Activity

Thiazolidinones are also recognized for their antidiabetic properties, primarily through their action as agonists of peroxisome proliferator-activated receptor gamma (PPARγ). This mechanism aids in glucose metabolism and insulin sensitivity. The compound has been evaluated for its ability to lower blood glucose levels and improve insulin sensitivity in diabetic models .

Table 2: Summary of Antidiabetic Activity

CompoundModel UsedBlood Glucose Reduction (%)Mechanism of Action
(5Z)-5...STZ-induced rats35%PPARγ activation
(5Z)-5...High-fat diet mice40%Insulin sensitization

Antimicrobial Activity

The antimicrobial properties of thiazolidinones have been documented extensively. The compound's structure allows it to interact with bacterial cell membranes, leading to cell lysis. Studies have demonstrated its efficacy against various bacterial strains, including resistant strains .

Table 3: Summary of Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Activity Type
E. coli32 μg/mLBactericidal
S. aureus16 μg/mLBacteriostatic

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is closely linked to their chemical structure. Modifications at specific positions can significantly alter their pharmacological profiles:

  • Position 2 : Substituents here often enhance anticancer activity.
  • Position 3 : Modifications can improve antidiabetic effects.
  • Position 5 : Variations affect antimicrobial potency.

Research has shown that introducing an ethylsulfanyl group at position 4 of the phenyl ring enhances the overall biological activity by increasing lipophilicity and facilitating better interaction with biological targets .

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Study on Anticancer Effects : A recent study evaluated the compound's ability to induce apoptosis in breast cancer cells, showing a significant reduction in cell viability compared to controls.
  • Diabetes Model Evaluation : In a diabetic rat model, the compound demonstrated a marked decrease in fasting blood glucose levels over a four-week treatment period.
  • Antimicrobial Efficacy Assessment : In vitro studies against MRSA strains revealed that the compound exhibited potent bactericidal effects, outperforming standard antibiotics.

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